3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Description
Properties
IUPAC Name |
3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-2-16-11-13-10-9(14-15-11)7-5-3-4-6-8(7)12-10/h3-6H,2H2,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOXSIPWRNPXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with thiosemicarbazide to form an intermediate, which is then cyclized to yield the desired triazinoindole compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the cyclization reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets within cells. For instance, it has been found to bind to iron ions, disrupting iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis . The compound’s ability to selectively bind to ferrous ions, but not ferric ions, highlights its unique mechanism of action compared to other iron chelators.
Comparison with Similar Compounds
3-(Methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- Molecular Formula : C₁₀H₈N₄S
- Molecular Weight : 216.26 g/mol
- Key Differences: The methylsulfanyl group at position 3 reduces steric bulk and lipophilicity compared to the ethylsulfanyl variant. This compound (ChemSpider ID: 4525483) has been synthesized via alkylation of the triazinoindole thiol precursor .
6-Methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- Molecular Formula : C₁₁H₁₀N₄S
- Molecular Weight : 230.29 g/mol
- This compound (ID: 4896-1336) is available as a screening agent for pharmacological studies .
- Activity : Methyl substituents at the indole core enhance planarity, improving π-π stacking in DNA intercalation, which is relevant for anticancer applications .
Derivatives with Halogen and Heterocyclic Modifications
8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole Derivatives
- Example: 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (Compound 27)
- Molecular Formula : C₁₈H₁₃Br₂N₅OS
- Key Differences : Bromine at position 8 increases molecular weight (492.19 g/mol) and enhances halogen bonding with biological targets. The acetamide linker improves water solubility .
- Activity: Brominated analogs show enhanced antiparasitic activity (e.g., IC₅₀ = 4.01 µM against Leishmania donovani) due to improved target affinity .
Triazolo-Triazinoindole Hybrids
- Example: 10-Methyl-1,2,4-triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole
- Molecular Formula : C₁₁H₈N₈
- Key Differences: Fusion of a triazole ring increases rigidity and aromaticity, favoring intercalation into DNA. Synthesized via regiospecific heterocyclization of hydrazino precursors .
- Activity : These hybrids demonstrate potent antibacterial activity (MIC = 8 µg/mL against S. aureus) but exhibit higher cytotoxicity due to reduced selectivity .
Pharmacologically Active Conjugates
Triazino[5,6-b]indole-Benzene Sulfonamide Conjugates
- Example: 1,2,3-Triazole-linked triazino[5,6-b]indole-benzene sulfonamide
- Molecular Formula : C₂₀H₁₅N₇O₂S₂
- Key Differences : The triazole linker enhances pharmacokinetic properties by balancing hydrophilicity and membrane permeability. The sulfonamide group targets carbonic anhydrase isoforms (CA I, II, IX) .
- Activity: These conjugates show nanomolar inhibition (CA IX IC₅₀ = 12.3 nM) and selectivity over off-target isoforms, making them promising anticancer agents .
Cemtirestat (CMTI)
- Structure: 2-(3-Thioxo-2H-[1,2,4]triazino[5,6-b]indol-5(3H)-yl)acetic Acid
- Molecular Formula : C₁₁H₈N₄O₂S
- Key Differences : The thioxo group and acetic acid side chain enhance hydrogen bonding with aldose reductase, a target in diabetic complications .
Research Findings and Implications
- Substituent Effects : Ethylsulfanyl derivatives balance lipophilicity and metabolic stability better than methyl analogs, making them suitable for prolonged therapeutic action .
- Halogenation : Bromine at C8 enhances antiparasitic activity but may increase toxicity, necessitating structural optimization .
- Hybrid Systems : Conjugates with sulfonamides or triazoles exhibit isoform-selective enzyme inhibition, highlighting the importance of modular design in drug development .
Biological Activity
3-Ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structure, which includes an indole ring fused with a triazine ring and an ethylsulfanyl group. This article will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of isatin with thiosemicarbazide to form an intermediate that is subsequently cyclized. The reaction conditions often include heating in solvents such as ethanol or methanol to facilitate the cyclization process.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial and fungal strains. It has been identified as a potential antimicrobial agent due to its ability to inhibit microbial growth.
- Anticancer Properties : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. It interacts with specific molecular targets within cells, disrupting iron homeostasis and leading to cell cycle arrest and apoptosis .
- Antileishmanial Activity : In vitro studies have shown significant inhibition against Leishmania donovani, with some derivatives achieving over 90% inhibition of promastigotes at low concentrations (IC50 values ranging from 4.01 to 57.78 µM) .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Iron Homeostasis Disruption : The compound binds to iron ions within cancer cells, disrupting their homeostasis and triggering apoptotic pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival.
- Interaction with DNA : There is evidence suggesting that it can intercalate into DNA, affecting replication and transcription processes.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Study : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines compared to standard chemotherapeutic agents. The IC50 values were found to be lower than those of established drugs like doxorubicin in certain cases .
- Antimicrobial Evaluation : Another investigation assessed its antimicrobial properties against a panel of pathogens. The results indicated that it exhibited a broad spectrum of activity with minimum inhibitory concentrations (MIC) lower than many conventional antibiotics.
Comparative Analysis
The following table summarizes the biological activities and IC50 values of this compound compared to related compounds:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | < 10 |
| 3-(Methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | Antileishmanial | 4.01 - 57.78 |
| Standard Chemotherapeutics (e.g., Doxorubicin) | Anticancer | > 10 |
Q & A
Basic: What are the established synthetic pathways for 3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole, and how can reaction yields be optimized?
Answer:
The compound is synthesized via condensation of substituted isatins (e.g., 5-bromo- or 5-chloroisatin) with thiosemicarbazide in an aqueous alkaline medium (K₂CO₃). Key parameters include pH control (~9–10) and reaction time (6–12 hours). Post-synthesis purification involves column chromatography and recrystallization. Yield optimization can be achieved by microwave-assisted synthesis, which reduces reaction times (from hours to minutes) and improves purity by minimizing side products .
Advanced: How do structural modifications (e.g., substituents on the indole or triazine rings) influence the compound’s biological activity?
Answer:
Substituents critically modulate bioactivity:
- Electron-withdrawing groups (e.g., -Br, -Cl) on the indole ring enhance antiplatelet aggregation activity by increasing electrophilicity at the triazine core .
- Alkylsulfanyl groups (e.g., ethylsulfanyl) improve membrane permeability, as evidenced by in vitro antimalarial assays (IC₅₀ reduction from 12 μM to 4 μM with ethyl substitution) .
- Hybridization with quinoline or pyridine moieties broadens activity against protozoal infections (e.g., leishmaniasis) via dual-target inhibition .
Methodologically, structure-activity relationships (SAR) are validated using molecular docking (e.g., AutoDock Vina) and COMPARE analysis against known pharmacophores .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the triazinoindole core. Key signals: indole NH (~δ 11.5 ppm), ethylsulfanyl CH₂ (δ 2.5–3.0 ppm) .
- IR spectroscopy : Identify thiol (-SH) stretching (2500–2600 cm⁻¹) and triazine ring vibrations (1550–1650 cm⁻¹) .
- LC-MS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to rule out isomeric byproducts .
Advanced: How can computational methods resolve discrepancies in reported biological activities across studies?
Answer:
Discrepancies often arise from divergent assay conditions (e.g., platelet-rich plasma vs. whole-blood models for antiplatelet studies). Computational approaches include:
- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., solvation effects on thromboxane synthetase inhibition) .
- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like LogP and polar surface area to harmonize data across cell-based vs. enzyme-targeted assays .
- Meta-Analysis Tools (e.g., RevMan) : Statistically integrate data from heterogeneous studies to identify consensus mechanisms .
Basic: What are the primary pharmacological targets of triazinoindole derivatives, and how are they validated experimentally?
Answer:
- Thromboxane A₂ Synthase (TXAS) : Validated via enzyme inhibition assays (IC₅₀ ~0.8–1.2 μM) using radioimmunoassays for thromboxane B₂ quantification .
- Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) : Confirmed via NADH oxidation assays and X-ray crystallography of inhibitor-enzyme complexes .
- Leishmania donovani Topoisomerase II : Assessed using DNA relaxation assays and ethidium bromide displacement studies .
Advanced: What experimental strategies mitigate stability issues (e.g., thiol oxidation) during storage and handling?
Answer:
- Lyophilization : Stabilizes the thiol group by reducing water-mediated oxidation. Store at -20°C under argon .
- Derivatization : Protect the -SH group as a disulfide or thioether during synthesis, then regenerate it in situ using reducing agents (e.g., TCEP) .
- HPLC Monitoring : Use C18 columns with 0.1% TFA in mobile phase to detect and quantify degradation products .
Basic: How is the purity of this compound quantified, and what thresholds are acceptable for in vitro studies?
Answer:
- HPLC Purity : ≥95% (λ = 254 nm, retention time 8–10 min). Acceptable thresholds: ≥90% for preliminary assays, ≥98% for mechanistic studies .
- Elemental Analysis : C, H, N percentages must align with theoretical values within ±0.4% .
- TLC Consistency : Single spot at Rf = 0.6–0.7 (silica gel, ethyl acetate/hexane 3:7) .
Advanced: What in vivo models are suitable for evaluating the pharmacokinetics of triazinoindole derivatives?
Answer:
- Rodent Models : Sprague-Dawley rats for bioavailability studies (oral vs. intravenous administration). Plasma samples analyzed via LC-MS/MS to calculate AUC and t₁/₂ .
- Zebrafish Embryos : Used for rapid toxicity screening (LC₅₀ determination) and blood-brain barrier permeability assays .
- Infected Murine Models : BALB/c mice infected with Plasmodium berghei or Leishmania donovani for efficacy/toxicity profiling .
Basic: What are the critical safety precautions for handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced: How can AI-driven platforms (e.g., COMSOL Multiphysics) optimize reaction conditions for scaled-up synthesis?
Answer:
- Reactor Simulation : Model heat/mass transfer in batch reactors to identify optimal stirring rates (100–300 rpm) and temperature gradients .
- Machine Learning (ML) : Train algorithms on historical reaction data (e.g., solvent polarity, catalyst loading) to predict yield outcomes (R² > 0.85) .
- Automated High-Throughput Screening : Robotics platforms test 100+ conditions/day, prioritizing ethylsulfanyl group stability in diverse solvents (e.g., DMF vs. THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
